molecular formula C18H20N4O4S B3449274 ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE

ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B3449274
M. Wt: 388.4 g/mol
InChI Key: OWACTENSYQLHRJ-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a benzoate ester linked to a dihydropyrimidine moiety through a sulfanyl-acetamido bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Dihydropyrimidine Core: The dihydropyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.

    Formation of the Sulfanyl-Acetamido Bridge: This step involves the reaction of the dihydropyrimidine derivative with a thiol compound to form the sulfanyl linkage, followed by acylation with an acyl chloride to introduce the acetamido group.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidine moiety, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific structural features, such as the prop-2-en-1-yl group and the sulfanyl-acetamido bridge, which may confer distinct biological activities and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[[2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-3-9-22-14(19)10-15(23)21-18(22)27-11-16(24)20-13-7-5-12(6-8-13)17(25)26-4-2/h3,5-8,10H,1,4,9,11,19H2,2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWACTENSYQLHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE
Reactant of Route 4
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Reactant of Route 4
ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-(2-{[6-AMINO-4-OXO-1-(PROP-2-EN-1-YL)-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE

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